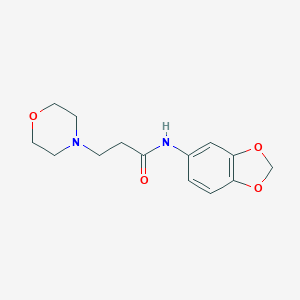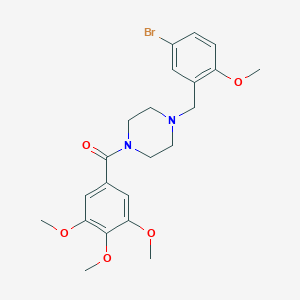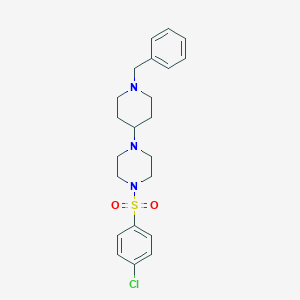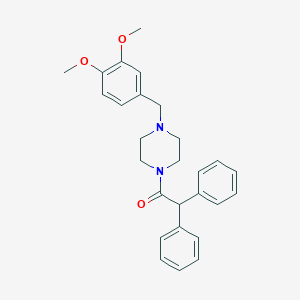
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzo[1,3]dioxole precursor is replaced by morpholine.
Formation of the Propionamide Group: The final step involves the acylation of the morpholine-substituted benzo[1,3]dioxole with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzo[1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced forms of the propionamide group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of key proteins involved in cell division . The compound may also interact with enzymes and receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide: Similar structure with a different substituent on the propionamide group.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a benzo[1,3]dioxole moiety but with different functional groups.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is unique due to its combination of the benzo[1,3]dioxole ring, morpholine ring, and propionamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChIキー |
GKWMRCNNRVAHBI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B249201.png)




![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)


